Nadolol-d9
Beschreibung
Nadolol-d9 is a deuterium-labeled analog of Nadolol, a non-selective β-adrenergic receptor blocker used clinically to manage hypertension, angina, and vascular headaches . The deuterated form replaces nine hydrogen atoms with deuterium in the tert-butyl group of the parent compound, resulting in the molecular formula C₁₇H₁₈D₉NO₄ and a molecular weight of 318.46 g/mol . Its CAS registry numbers include 1432056-38-6 (for the diastereomer mixture) and 94513-92-5 (alternative identifier), reflecting variations in stereochemical composition across suppliers .
This compound serves primarily as an internal standard in mass spectrometry due to its near-identical chemical behavior to Nadolol but distinct mass signature, enabling precise quantification in pharmacokinetic and metabolic studies .
Eigenschaften
CAS-Nummer |
1246820-10-9 |
|---|---|
Molekularformel |
C17H27NO4 |
Molekulargewicht |
318.461 |
IUPAC-Name |
6-[3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C17H27NO4/c1-17(2,3)18-9-13(19)10-22-14-5-4-11-7-15(20)16(21)8-12(11)6-14/h4-6,13,15-16,18-21H,7-10H2,1-3H3/i1D3,2D3,3D3 |
InChI-Schlüssel |
VVBMERYDWHEPNU-GQALSZNTSA-N |
SMILES |
CC(C)(C)NCC(COC1=CC2=C(CC(C(C2)O)O)C=C1)O |
Synonyme |
5-[3-[(1,1-Dimethylethyl-d9)amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydro-2,3-naphthalenediol; Anabet-d9; Corgard-d9; SQ 11725-d9; Solgol-d9; |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Nadolol-d9 involves the incorporation of deuterium atoms into the Nadolol molecule. This is typically achieved through the use of deuterated reagents and solvents. The key steps include:
Deuteration of tert-butylamine: This involves the reaction of tert-butylamine with deuterated reagents to replace hydrogen atoms with deuterium.
Formation of the this compound molecule: The deuterated tert-butylamine is then reacted with other intermediates to form the final this compound compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-purity deuterated reagents and advanced analytical techniques is crucial in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Nadolol-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be performed to study the stability and reactivity of this compound.
Substitution: Substitution reactions involving this compound can be used to introduce different functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups .
Wissenschaftliche Forschungsanwendungen
Nadolol-d9 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, making it valuable for pharmacokinetic and metabolic studies.
Analytical Method Development: This compound is used as an internal standard in the development and validation of analytical methods, such as high-performance liquid chromatography and mass spectrometry.
Biological Research: It is used to study the interactions of beta-adrenergic blockers with biological targets, providing insights into their mechanisms of action.
Medical Research: This compound is employed in research focused on cardiovascular diseases, helping to understand the efficacy and safety of beta-blockers.
Wirkmechanismus
Nadolol-d9, like Nadolol, exerts its effects by blocking beta-adrenergic receptors. This action inhibits the effects of catecholamines, such as adrenaline and noradrenaline, on these receptors. The primary molecular targets are the beta-1 and beta-2 adrenergic receptors. By blocking these receptors, this compound reduces heart rate, cardiac output, and blood pressure. It also decreases the release of renin from the kidneys, further contributing to its antihypertensive effects .
Vergleich Mit ähnlichen Verbindungen
Nadolol vs. This compound
- Structural Difference : this compound incorporates nine deuterium atoms in the tert-butyl group, increasing its molecular weight by ~9 atomic mass units compared to Nadolol .
- Functional Difference : Nadolol is therapeutically active, while this compound is analytically inert, serving as a reference standard in LC-MS/MS to correct for matrix effects .
- Pharmacokinetics : Nadolol undergoes renal excretion with minimal hepatic metabolism, whereas this compound’s deuterium substitution may slightly alter its metabolic stability in preclinical models .
This compound vs. Other β-Blockers
- Metoprolol: A β₁-selective blocker with a shorter half-life (~3–7 hours) due to hepatic CYP2D6 metabolism.
- Bunolol: A non-selective β-blocker structurally similar to Nadolol but optimized for topical ophthalmic use. Its lack of deuterium limits its analytical utility .
This compound vs. Deuterated Standards in Other Classes
- Duloxetine-d3 HCl: A deuterated serotonin-norepinephrine reuptake inhibitor (SNRI) used similarly as an internal standard. While both compounds aid analytical quantification, their therapeutic targets and chemical backbones differ significantly .
Key Research Findings
Analytical Utility : this compound was validated in a 2021 study as a critical internal standard for quantifying Nadolol in human plasma, achieving >98% accuracy and precision across multiple batches .
Pharmacokinetic Modeling : A 2022 PBPK model for Nadolol in renal impairment leveraged this compound to simulate unchanged drug exposure, confirming its reliability in complex metabolic studies .
Synthetic Challenges: The diastereomeric mixture of this compound complicates its synthesis compared to non-chiral deuterated compounds like Duloxetine-d3, requiring advanced separation techniques .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
